alpha-Capecitabine
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Overview
Description
. It is primarily used as an oral chemotherapeutic agent in the treatment of various cancers, including colorectal and breast cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Capecitabine is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Formation of the pyrimidine ring: The starting material is a suitable pyrimidine derivative, which undergoes halogenation to introduce a fluorine atom at the 5-position.
Attachment of the sugar moiety: The fluorinated pyrimidine is then coupled with a protected tetrahydrofuran derivative to form the core structure.
Introduction of the carbamate group:
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Alpha-Capecitabine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the fluorine or carbamate positions can yield different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives of this compound.
Reduction Products: Reduced analogs of the compound.
Substitution Products: Different derivatives based on the substituents introduced.
Scientific Research Applications
Alpha-Capecitabine has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a precursor for the synthesis of other fluoropyrimidine derivatives.
Biology: It is used in biological studies to understand the mechanisms of fluoropyrimidine-based drugs.
Medicine: this compound is extensively used in clinical trials and cancer treatment regimens.
Industry: It is produced on an industrial scale for pharmaceutical applications.
Mechanism of Action
Alpha-Capecitabine exerts its effects through a specific mechanism of action:
Molecular Targets: The compound is metabolized in the body to 5-fluorouracil (5-FU), which then inhibits thymidylate synthase, an enzyme crucial for DNA synthesis.
Pathways Involved: The inhibition of thymidylate synthase leads to the disruption of DNA synthesis and cell division, ultimately resulting in cancer cell death.
Comparison with Similar Compounds
Alpha-Capecitabine is compared with other similar compounds, highlighting its uniqueness:
Similar Compounds: 5-fluorouracil (5-FU), capecitabine, and other fluoropyrimidine derivatives.
Uniqueness: this compound is unique in its oral administration and its ability to be metabolized into 5-FU in the body, making it a convenient and effective chemotherapeutic agent.
Properties
Molecular Formula |
C15H22FN3O6 |
---|---|
Molecular Weight |
359.35 g/mol |
IUPAC Name |
pentyl N-[1-[(2S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C15H22FN3O6/c1-3-4-5-6-24-15(23)18-12-9(16)7-19(14(22)17-12)13-11(21)10(20)8(2)25-13/h7-8,10-11,13,20-21H,3-6H2,1-2H3,(H,17,18,22,23)/t8-,10?,11?,13+/m1/s1 |
InChI Key |
GAGWJHPBXLXJQN-IZEVEFRASA-N |
Isomeric SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@@H]2C(C([C@H](O2)C)O)O |
Canonical SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O |
Origin of Product |
United States |
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